4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene
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Overview
Description
4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene is an organic compound with the molecular formula C16H13BrO It is a derivative of benzene, featuring a bromine atom, an ethoxyphenyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene typically involves the following steps:
Bromination: The starting material, 2-methylbenzene, undergoes bromination to introduce a bromine atom at the desired position.
Ethynylation: The brominated intermediate is then subjected to an ethynylation reaction with 4-ethoxyphenylacetylene under palladium-catalyzed coupling conditions.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and ethynylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reaction monitoring and control can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced benzene derivatives.
Scientific Research Applications
4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 1-Bromo-4-[(4-ethoxyphenyl)ethynyl]benzene
- Benzene, 1-bromo-4-ethynyl-
Uniqueness
4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
918150-44-4 |
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Molecular Formula |
C17H15BrO |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
4-bromo-1-[2-(4-ethoxyphenyl)ethynyl]-2-methylbenzene |
InChI |
InChI=1S/C17H15BrO/c1-3-19-17-10-5-14(6-11-17)4-7-15-8-9-16(18)12-13(15)2/h5-6,8-12H,3H2,1-2H3 |
InChI Key |
NSRVNTODAVRXFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Br)C |
Origin of Product |
United States |
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